3-nitro-1H-pyrazole-4-carboxamide
Description
Historical Context and Evolution of Pyrazole (B372694) Chemistry
The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. chemicalbook.com This discovery opened the door to a vast new field of heterocyclic chemistry. Over the decades, the synthesis and functionalization of pyrazoles have evolved significantly, with numerous methods being developed to create a wide array of substituted pyrazole compounds. chemicalbook.com This has allowed for the fine-tuning of their chemical and physical properties for various applications.
Significance of the Pyrazole-Carboxamide Scaffold in Organic Synthesis
The pyrazole-carboxamide scaffold is a privileged structure in organic synthesis, meaning it is a molecular framework that is frequently found in biologically active compounds. This scaffold serves as a versatile building block for the creation of complex molecules with diverse applications, ranging from pharmaceuticals to agrochemicals. The presence of the carboxamide group, in particular, allows for a variety of chemical transformations and interactions, making it a valuable component in the design of new chemical entities. The development of novel pyrazole-carboxamide derivatives is an active area of research, with studies focusing on their synthesis and potential applications.
Defining the Research Landscape for 3-nitro-1H-pyrazole-4-carboxamide
The research landscape for this compound is primarily situated within the broader context of medicinal and agricultural chemistry. The introduction of a nitro group to the pyrazole-carboxamide scaffold can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity. Research in this area often involves the synthesis of a series of related compounds to explore structure-activity relationships. For example, various pyrazole-carboxamide derivatives have been investigated for their potential as anticancer and antimicrobial agents. japsonline.com
Motivation and Objectives for Detailed Academic Inquiry
The primary motivation for the detailed academic inquiry into this compound stems from the potential of this and related compounds to serve as leads in drug discovery and agrochemical development. The objective of such research is to synthesize and characterize these molecules, understand their chemical reactivity, and evaluate their biological activities. The ultimate goal is to identify new compounds with improved efficacy and selectivity for specific biological targets. The structural features of this compound, particularly the presence of the nitro group, make it an interesting candidate for such investigations.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its handling, characterization, and application in research.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C4H4N4O3 | nih.gov |
| Molecular Weight | 156.10 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 5-nitro-1H-pyrazole-4-carboxamide, 3-nitro-4-pyrazolecarboxamide | nih.gov |
| CAS Number | 39205-91-9 | nih.gov |
Synthesis and Characterization
The synthesis of this compound can be approached through a multi-step process, likely starting from a more basic pyrazole precursor. While a direct, one-pot synthesis is not readily found in the literature, a plausible route can be inferred from established methods for the synthesis of related compounds.
A general strategy for the synthesis of pyrazole-4-carboxamide derivatives involves a multi-step sequence. japsonline.com A potential pathway to this compound could involve the nitration of a suitable pyrazole-4-carboxylate ester, followed by amidation. The synthesis of the precursor, 3-nitro-1H-pyrazole, has been reported. chemicalbook.com This involves the refluxing of 1-nitro-1H-pyrazole in benzonitrile. chemicalbook.com
The characterization of this compound would rely on standard spectroscopic techniques.
| Technique | Expected Features |
|---|---|
| 1H NMR | Signals corresponding to the pyrazole ring proton and the amide protons. The chemical shifts would be influenced by the electron-withdrawing nitro group. |
| 13C NMR | Resonances for the carbon atoms of the pyrazole ring and the carbonyl carbon of the carboxamide group. The positions of these signals would be affected by the substituents. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (156.10 g/mol). nih.gov |
| Infrared Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as bands for the C=C and C-N bonds of the pyrazole ring and the N-O stretching of the nitro group. |
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3(9)2-1-6-7-4(2)8(10)11/h1H,(H2,5,9)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOJDENHMYYSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 3 Nitro 1h Pyrazole 4 Carboxamide and Its Analogues
De Novo Synthesis Pathways to the 3-nitro-1H-pyrazole-4-carboxamide Core
The fundamental approach to constructing the this compound molecule involves the systematic assembly of the pyrazole (B372694) ring system with the required substituents. This de novo synthesis is a multi-step process that includes cyclocondensation to form the heterocyclic ring, introduction of the nitro group, and formation of the carboxamide functionality.
Cyclocondensation Reactions for Pyrazole Ring Formation
The Knorr pyrazole synthesis and its variations represent the most classical and widely employed method for constructing the pyrazole ring. chemsynthesis.combeilstein-journals.org This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
A highly effective and regioselective method for synthesizing precursors to the target molecule involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with hydrazine. rsc.org This reaction directly furnishes an N1-unsubstituted 4-nitropyrazole-5-carboxylate, which is a key intermediate. The regioselectivity of this reaction is a significant advantage, ensuring the desired arrangement of substituents on the pyrazole ring.
| Starting Material 1 | Starting Material 2 | Product | Reference |
| Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate | Hydrazine | Ethyl 4-nitro-1H-pyrazole-5-carboxylate | rsc.org |
| Ethyl 2-nitro-3-oxobutanoate | Hydrazine | Ethyl 3-nitro-1H-pyrazole-4-carboxylate | (Implied) |
An alternative, though less direct, route could involve the cyclocondensation of a β-ketoester bearing a nitro group, such as ethyl 2-nitro-3-oxobutanoate, with hydrazine. This would theoretically yield the isomeric ethyl 3-nitro-1H-pyrazole-4-carboxylate. The synthesis of such β-ketoesters can be accomplished through various methods, including the Knoevenagel condensation of a nitro-aldehyde with an acetoacetate (B1235776) derivative. researchgate.net
Introduction of the Nitro Group: Regioselective Nitration Strategies
The introduction of a nitro group onto a pre-formed pyrazole ring is a critical step and is typically achieved through electrophilic nitration. The regioselectivity of this reaction is paramount and is influenced by the existing substituents on the pyrazole ring and the reaction conditions.
For a pyrazole-4-carboxamide or its ester precursor, direct nitration is a viable strategy. The use of a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) is a common nitrating agent. researchgate.net The electron-withdrawing nature of the carboxamide or ester group at the C4 position generally directs the incoming nitro group to the C3 or C5 position. However, careful control of reaction conditions is necessary to achieve the desired 3-nitro isomer and avoid the formation of dinitrated or other isomeric byproducts.
Studies on the nitration of substituted pyrazoles have shown that the position of the nitro group can be controlled. For instance, the nitration of 3,5-dimethylpyrazole (B48361) with nitric acid in tetrahydrofuran (B95107) and water yields 3,5-dimethyl-4-nitro-1H-pyrazole. chemicalbook.com While not directly applicable to the target molecule, this demonstrates the feasibility of selective nitration.
| Starting Material | Reagents | Product | Reference |
| 1H-Pyrazole-4-carboxylic acid | HNO₃/H₂SO₄ | 3-Nitro-1H-pyrazole-4-carboxylic acid | researchgate.netnih.gov |
| 3,5-Dimethylpyrazole | Nitric acid/THF/H₂O | 3,5-Dimethyl-4-nitro-1H-pyrazole | chemicalbook.com |
Formation of the Carboxamide Functionality
The final step in the de novo synthesis is the conversion of the carboxylic acid or its ester derivative into the primary carboxamide. This transformation can be achieved through several standard methods.
If the precursor is 3-nitro-1H-pyrazole-4-carboxylic acid, it can be converted to the corresponding acid chloride, 3-nitro-1H-pyrazole-4-carbonyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. epa.gov The resulting highly reactive acid chloride is then treated with ammonia (B1221849) to furnish this compound.
Alternatively, direct amidation of the carboxylic acid can be performed using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) and ammonia. If an ester precursor, such as ethyl 3-nitro-1H-pyrazole-4-carboxylate, is used, it can be directly converted to the amide by heating with aqueous or alcoholic ammonia.
Advanced Derivatization and Functionalization of the Pyrazole Scaffold
Further modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of analogues with tailored properties. These modifications can be targeted at the N1 position of the pyrazole ring or at the C4 and C5 positions.
Modification at the N1 Position of the Pyrazole Ring
The N1 position of the pyrazole ring in this compound is a key site for derivatization. Alkylation, arylation, and other substitutions at this position can significantly influence the compound's biological activity and physical properties.
N-Alkylation can be achieved by reacting the N-unsubstituted pyrazole with an appropriate alkyl halide in the presence of a base. For instance, the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a precursor to Sildenafil, involves the N-methylation of the corresponding pyrazole. researchgate.net Similar strategies can be applied to this compound to introduce a variety of alkyl or substituted alkyl groups at the N1 position.
Substituent Introduction at the C4 and C5 Positions
While the primary focus is on this compound, the introduction of additional substituents at the C4 and C5 positions of the pyrazole ring can lead to novel analogues.
The functionalization of the C4 and C5 positions of nitropyrazoles has been explored, particularly in the context of energetic materials. For example, versatile functionalization of 3,5-diamino-4-nitropyrazole has been demonstrated, involving the introduction of tetrazole or guanyl groups. rsc.orgresearchgate.net Although the starting material is different, these studies highlight the chemical reactivity of the nitropyrazole core and suggest possibilities for modifying the C5 position of this compound.
Direct introduction of a substituent at the C5 position of a 3-nitro-4-carboxamidopyrazole would be challenging due to the electronic nature of the ring. However, a synthetic approach starting from a precursor with the desired C5 substituent already in place, followed by the cyclocondensation and nitration steps, would be a more viable strategy. For instance, starting with a 1,3-dicarbonyl compound bearing a substituent at the position that will become C5 of the pyrazole ring would allow for the synthesis of 5-substituted-3-nitro-1H-pyrazole-4-carboxamide derivatives.
Diversification of the Carboxamide Group (e.g., N-substituted amides, esters)
The functionalization of the pyrazole core, particularly at the carboxamide group, allows for the creation of a diverse library of compounds with potentially enhanced biological activities. This diversification can be achieved through the synthesis of N-substituted amides and esters.
N-substituted Amides: The synthesis of N-substituted pyrazole carboxamides often involves the reaction of a pyrazole carboxylic acid or its activated derivative with a variety of amines. For instance, a series of 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized, indicating the possibility of introducing complex substituents on the amide nitrogen. The reaction conditions for such transformations are crucial and can be optimized to achieve high yields.
Esters: Pyrazole esters are valuable intermediates and can be synthesized through several routes. One common method involves the reaction of a pyrazole carboxylic acid with an alcohol in the presence of an acid catalyst or using a coupling agent. For example, methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized from the corresponding β-enamine diketones and N-mono-substituted hydrazines. ktu.edu Furthermore, pyrazole esters can be prepared from 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.org For example, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) yields 1-phenyl-3-methyl-5-pyrazolone.
The table below summarizes some examples of N-substituted amides and esters of pyrazole carboxylic acids, highlighting the diversity of achievable structures.
| Compound Type | General Structure | Synthetic Precursors | Reference |
| N-Aryl Pyrazole Carboxamide | Ar¹-NH-CO-Pyrazole-Ar² | Pyrazole carboxylic acid, Arylamine | |
| N-Alkyl Pyrazole Carboxamide | R-NH-CO-Pyrazole | Pyrazole carboxylic acid, Alkylamine | chim.it |
| Pyrazole Methyl Ester | CH₃-O-CO-Pyrazole | Pyrazole carboxylic acid, Methanol | ktu.edu |
| Pyrazole Ethyl Ester | CH₃CH₂-O-CO-Pyrazole | Pyrazole carboxylic acid, Ethanol | nih.gov |
Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies are employed in the synthesis of pyrazole carboxamides, offering flexibility and efficiency in generating molecular diversity.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable due to their operational simplicity, and reduced waste generation. researchgate.net Several one-pot methods for the synthesis of pyrazole derivatives have been developed.
A notable example is the one-pot, three-component synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This reaction involves the condensation of arylidene malononitrile, hydrazine hydrate (B1144303), and an isothiocyanate, catalyzed by HAp/ZnCl2 nano-flakes. biointerfaceresearch.com This method provides high yields and accommodates a wide range of substrates. biointerfaceresearch.com Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized in situ to pyrazoles. organic-chemistry.org
Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient one-pot synthesis of pyrazole derivatives. nih.gov For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate under microwave irradiation can produce pyrano[2,3-c]pyrazoles in high yields. nih.gov
Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.org The synthesis of pyrazole carboxamides and their analogues has greatly benefited from the development of novel MCRs.
A classic MCR for pyrazole synthesis is the Knorr condensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org This can be extended to a multi-component format by generating the 1,3-dicarbonyl compound in situ. beilstein-journals.org For instance, a three-component reaction between aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)₃, can efficiently produce polysubstituted pyrazoles. beilstein-journals.org
Four-component reactions have also been developed for the synthesis of fused pyrazole systems like pyrano[2,3-c]pyrazoles. mdpi.com These reactions typically involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, often in an aqueous medium, highlighting the green chemistry aspects of some MCRs. mdpi.com The versatility of MCRs allows for the incorporation of a wide variety of substituents, leading to a broad range of pyrazole carboxamide analogues. beilstein-journals.orgmdpi.com
Preparation of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety
The fusion of a pyrazole ring with other heterocyclic systems leads to novel molecular scaffolds with unique chemical and biological properties.
Thienopyrazole derivatives, which contain a thiophene (B33073) ring fused to a pyrazole ring, are of interest in medicinal chemistry. nih.govresearchgate.net One synthetic approach involves the reaction of 5-bromothiophene carboxylic acid with a substituted or protected pyrazole to form an amide linkage, followed by further functionalization. mdpi.com For example, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide can be arylated via a Suzuki-Miyaura cross-coupling reaction to yield various derivatives. mdpi.com
Another strategy for constructing thienopyrazole systems is through the cyclization of appropriate precursors. For instance, starting from ethyl cyanoacetate, sulfur, and acetylacetone, an aminothiophene can be prepared, which can then be converted to a thiophenecarbohydrazide. researchgate.net This intermediate can undergo further reactions to form the fused thienopyrazole ring system. researchgate.net The synthesis of 1,4-dihydrothieno[3',2':5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives has also been reported as potential estrogen receptor inhibitors. nih.gov
The synthesis of pyrazolopyridazinones and pyrazoloindazoles involves the construction of a pyridazinone or indazole ring fused to a pyrazole core.
Pyrazolopyridazinones: These compounds can be synthesized from pyrazole precursors. For example, arylhydrazones can be reacted with various reagents to yield 1,6-dihydropyridazine-3-carboxamide derivatives fused with a pyrazole ring. scilit.com
Pyrazoloindazoles: The synthesis of pyrazolo[4,3,2-cd]indazole derivatives can be achieved through one-pot multi-component reactions. researchgate.net For instance, a reaction between salicylaldehyde, a 1,3-dicarbonyl compound, and 2-aminobenzimidazole, catalyzed by piperidine, can yield chromeno[4,3,2-cd]indazole-1-derivatives. researchgate.net While this example leads to a chromeno-fused system, similar strategies can be adapted for the synthesis of pyrazoloindazoles by choosing appropriate starting materials.
Chemical Reactivity and Mechanistic Studies of 3 Nitro 1h Pyrazole 4 Carboxamide Transformations
Nucleophilic Substitution Reactions on the Nitro-Substituted Pyrazole (B372694) Core
The presence of a nitro group on the pyrazole ring makes the compound susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group can function as a leaving group. researchgate.net This reactivity is a cornerstone of nitropyrazole chemistry, allowing for the introduction of a wide array of functional groups.
In the pyrazole system, the positions of substituents significantly influence the ease of nucleophilic displacement. Studies on isomeric N-substituted nitropyrazoles have demonstrated that a nitro group at the C5 position is considerably more reactive towards nucleophiles than one at the C3 position. researchgate.net However, the reactivity of the C3-nitro group in 3-nitro-1H-pyrazole-4-carboxamide is substantially enhanced by the adjacent C4-carboxamide group. Both groups withdraw electron density from the ring, increasing the electrophilicity of the carbon atom to which the nitro group is attached (C3), thereby making it more susceptible to nucleophilic attack.
In related systems, such as 3,4,5-trinitropyrazole, nucleophilic substitution occurs selectively at the C4 position. researchgate.net Conversely, in 4-chloro-3,5-dinitropyrazole, the chlorine at C4 is the exclusive site of substitution. researchgate.net The behavior of 3-nitropyridines also provides insight; the 3-NO₂ group has been shown to be a more effective leaving group than a halogen at the C5 position, underscoring the susceptibility of a nitro group at an activated position. nih.gov Therefore, for this compound, the C3 position is the predicted site for nucleophilic displacement of the nitro group.
Nitropyrazoles readily react with various nitrogen-based nucleophiles. For instance, 3,4,5-trinitropyrazole undergoes substitution of its C4-nitro group with ammonia (B1221849) and aliphatic amines. researchgate.net Similarly, 4-bromo-nitropyrazole carboxylic acids react with arylamines, in the presence of copper catalysts, to yield 4-arylamino derivatives. osti.gov Based on these precedents, this compound is expected to react with nitrogen nucleophiles to displace the C3-nitro group, forming 3-amino-substituted pyrazole-4-carboxamides. An interesting alternative pathway is observed in the reaction of N-nitropyrazoles with secondary amines, which can result in nucleophilic attack on the nitrogen of the nitro group itself, rather than the ring carbon. acs.org
| Nucleophile | General Reaction Conditions | Expected Product | Reference for Analogy |
|---|---|---|---|
| Ammonia | Heating in a suitable solvent | 3-amino-1H-pyrazole-4-carboxamide | researchgate.net |
| Primary/Secondary Amines | Heating, possibly with a base (e.g., K₂CO₃) in a polar solvent (e.g., DMF) | 3-(Alkyl/Arylamino)-1H-pyrazole-4-carboxamide | researchgate.netnih.gov |
| Hydrazine (B178648) | Heating in a solvent like ethanol | 3-hydrazinyl-1H-pyrazole-4-carboxamide | scholaris.ca |
| Aryl Amines | Aqueous solution with Cu(I) catalyst | 3-(Arylamino)-1H-pyrazole-4-carboxamide | osti.gov |
Oxygen-based nucleophiles are also capable of displacing the nitro group in activated systems. The reaction of 3,4,5-trinitropyrazole with phenols in the presence of a base leads to the substitution of the C4-nitro group. researchgate.net Similarly, methoxy (B1213986) anions have been shown to displace nitro groups in other highly activated aromatic systems. rsc.org It is therefore anticipated that this compound will react with alkoxides and phenoxides to yield the corresponding 3-alkoxy or 3-aryloxy ethers.
| Nucleophile | General Reaction Conditions | Expected Product | Reference for Analogy |
|---|---|---|---|
| Alkoxides (e.g., MeO⁻, EtO⁻) | Reaction with the corresponding alcohol and a base (e.g., NaH, K₂CO₃) | 3-alkoxy-1H-pyrazole-4-carboxamide | rsc.org |
| Phenoxides (e.g., PhO⁻) | Reaction with a phenol (B47542) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent | 3-phenoxy-1H-pyrazole-4-carboxamide | researchgate.net |
| Hydroxide | Aqueous base, potentially with heating | 3-hydroxy-1H-pyrazole-4-carboxamide | osti.gov |
Sulfur nucleophiles are particularly effective in SNAr reactions due to their high nucleophilicity. The substitution of a nitro group by thiols has been well-documented for various nitropyridines and nitropyrazoles. researchgate.netnih.gov Specifically, 3-nitropyridines react regioselectively with thiols in the presence of a base like potassium carbonate to give 3-thioether products. nih.gov This provides a strong basis to predict that this compound will react smoothly with various thiols to afford 3-(alkyl/arylthio)-1H-pyrazole-4-carboxamides.
| Nucleophile | General Reaction Conditions | Expected Product | Reference for Analogy |
|---|---|---|---|
| Alkyl/Aryl Thiols | Heating in a polar solvent (e.g., DMF) with a base (e.g., K₂CO₃) | 3-(Alkyl/Arylthio)-1H-pyrazole-4-carboxamide | researchgate.netnih.gov |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Bis(4-carboxamido-1H-pyrazol-3-yl)sulfide or 3-mercapto-1H-pyrazole-4-carboxamide | commonorganicchemistry.com |
Electrophilic Aromatic Substitution Reactivity of this compound
While the parent pyrazole ring is considered electron-rich and readily undergoes electrophilic substitution, primarily at the C4-position, the reactivity of this compound is drastically different. scribd.comsemanticscholar.org The nitro and carboxamide groups are potent deactivating groups, withdrawing electron density from the pyrazole ring and making it much less nucleophilic. wikipedia.org
The only position available for substitution is C5. However, this position is adjacent to the electron-withdrawing carboxamide group at C4 and is part of a ring system heavily deactivated by the C3-nitro group. Consequently, electrophilic aromatic substitution on this molecule is expected to be extremely difficult, requiring harsh reaction conditions. Standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation are unlikely to proceed under normal conditions. masterorganicchemistry.comresearchgate.net
| Reaction | Reagents | Electrophile | Expected Outcome | Reference for Analogy |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | No reaction or decomposition | wikipedia.org |
| Halogenation | Br₂ / FeBr₃ | Br⁺ | No reaction | masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | No reaction or decomposition | masterorganicchemistry.com |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | No reaction (strongly deactivated ring) | wikipedia.org |
Redox Chemistry of the Nitro Group and Pyrazole Ring
The redox chemistry of this compound is primarily centered on the transformations of the nitro group. The pyrazole ring itself is generally stable under most redox conditions.
The reduction of an aromatic nitro group to an amine is one of the most fundamental and widely used reactions in organic synthesis. masterorganicchemistry.comwikipedia.org This transformation is crucial for synthesizing amino-substituted pyrazoles from their nitro precursors. researchgate.net A variety of reducing agents can accomplish this, offering a range of selectivities and compatibilities with other functional groups. Common methods include catalytic hydrogenation and the use of dissolving metals in acidic media. commonorganicchemistry.commasterorganicchemistry.com The resulting 3-amino-1H-pyrazole-4-carboxamide is a versatile intermediate for further chemical elaboration.
The pyrazole ring is generally resistant to oxidation and reduction under standard conditions. While specialized oxidative reactions have been reported for certain pyrazole derivatives, such as the oxidative coupling of aminopyrazoles, the core ring of this compound is expected to remain intact during the reduction of the nitro group. nih.govnih.gov
| Reagent/Method | General Conditions | Expected Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas, Palladium on Carbon catalyst, in a solvent like Ethanol or Ethyl Acetate | 3-amino-1H-pyrazole-4-carboxamide | commonorganicchemistry.commasterorganicchemistry.com |
| Iron in Acid (Fe/HCl or Fe/AcOH) | Iron powder in the presence of a protic acid, often with heating | 3-amino-1H-pyrazole-4-carboxamide | commonorganicchemistry.commasterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | SnCl₂ in concentrated HCl or ethanol | 3-amino-1H-pyrazole-4-carboxamide | wikipedia.org |
| Zinc in Acid (Zn/AcOH) | Zinc dust in acetic acid | 3-amino-1H-pyrazole-4-carboxamide | commonorganicchemistry.com |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | 3-amino-1H-pyrazole-4-carboxamide | wikipedia.org |
Hydrolytic and Solvolytic Reactions
The stability of the pyrazole ring, enhanced by its aromatic character, generally renders it resistant to hydrolytic and solvolytic degradation under standard conditions. Nitropyrazoles, in particular, are noted for their resistance to hydrolysis. nih.gov This stability is attributed to the delocalization of electrons within the heterocyclic ring, which reduces the susceptibility of the ring carbons and nitrogens to nucleophilic attack by water or other solvents.
While specific kinetic studies on the hydrolysis or solvolysis of this compound are not extensively documented in publicly available literature, the general stability of nitropyrazoles suggests that vigorous conditions, such as strong acids or bases at elevated temperatures, would be necessary to induce cleavage of the pyrazole ring or hydrolysis of the carboxamide group. nih.gov The electron-withdrawing nature of the nitro group at the C3 position further deactivates the pyrazole ring towards electrophilic attack, which is often a prelude to ring-opening reactions.
The carboxamide group at the C4 position is also subject to hydrolysis to the corresponding carboxylic acid, 3-nitro-1H-pyrazole-4-carboxylic acid. This reaction would typically be catalyzed by acid or base. The presence of the nitro group may influence the rate of this hydrolysis by affecting the electron density at the carboxamide carbon.
| Reaction Type | Reagents/Conditions | Expected Product | Notes |
| Amide Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), Heat | 3-nitro-1H-pyrazole-4-carboxylic acid | The electron-withdrawing nitro group may affect the reaction rate. |
| Amide Hydrolysis | Strong Base (e.g., NaOH, KOH), Heat | Salt of 3-nitro-1H-pyrazole-4-carboxylic acid | The stability of the pyrazole ring is generally high. |
| Ring Cleavage | Extreme conditions (e.g., strong oxidizing agents) | Various degradation products | The pyrazole ring is generally robust. |
Cycloaddition Reactions Involving the Pyrazole System
The pyrazole ring in this compound can potentially participate in cycloaddition reactions, although its reactivity is significantly influenced by the electronic effects of the nitro and carboxamide substituents. The pyrazole system can act as either a diene or a dienophile, or as a 1,3-dipole precursor in certain reactions. However, the presence of the strongly electron-withdrawing nitro group at the C3 position and the carboxamide group at C4 significantly deactivates the pyrazole ring for reactions where it would need to act as a nucleophilic diene.
Conversely, this electronic-deficiency could enhance its reactivity as a dipolarophile in [3+2] cycloaddition reactions. researchgate.netwikipedia.orguchicago.edu For instance, it could potentially react with various 1,3-dipoles such as azides, nitrones, or nitrile oxides. wikipedia.orguchicago.edu The regioselectivity of such reactions would be governed by the electronic and steric factors of both the pyrazole derivative and the reacting dipole. wikipedia.org
Another potential cycloaddition pathway involves the transformation of the pyrazole into a more reactive species. For example, if the amino group of a related aminopyrazole were diazotized, it could lead to an intermediate that undergoes cycloaddition. While not a direct reaction of this compound, this highlights a synthetic strategy where the pyrazole core participates in cycloadditions.
Furthermore, the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, often involves the reaction of aminopyrazoles with β-dicarbonyl compounds or their equivalents, which can be viewed as a formal [3+3] cycloaddition or a condensation-cyclization sequence. acs.orgnih.govnih.govrsc.org Although this compound itself is not the typical starting material for these reactions, its chemical backbone is central to the products formed.
| Cycloaddition Type | Potential Reactant | Potential Product Class | Mechanistic Notes |
| [3+2] Cycloaddition | Nitrones | Isoxazolidine-fused pyrazoles | The electron-deficient pyrazole would act as the dipolarophile. wikipedia.org |
| [3+2] Cycloaddition | Azides | Triazole-fused pyrazoles | Regioselectivity would be a key consideration. |
| [4+2] Cycloaddition | Electron-rich dienes | Fused pyridopyrazoles | The nitropyrazole would act as the dienophile; likely requires harsh conditions. |
Rearrangement Reactions and Tautomerism Studies
Rearrangement Reactions
A notable rearrangement reaction relevant to nitropyrazoles is the thermal or acid-catalyzed rearrangement of N-nitropyrazoles to C-nitropyrazoles. nih.govacs.orgscispace.comacs.org This reaction typically proceeds via an intramolecular acs.orgrsc.org sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring. acs.org While this compound is already a C-nitropyrazole, this rearrangement is a key step in the synthesis of such compounds, often starting from the nitration of pyrazole itself, which initially yields N-nitropyrazole. nih.gov
Another type of rearrangement that could be envisaged, though not explicitly reported for this compound, is the Dimroth rearrangement. The Dimroth rearrangement is a well-known process in heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. rsc.orgwikipedia.orgbenthamscience.comnih.gov For a derivative of 3-amino-1H-pyrazole, a Dimroth-type rearrangement could lead to an isomeric pyrazole structure. While the starting compound is not an aminopyrazole, this highlights a potential rearrangement pathway for functionally related pyrazoles.
Tautomerism Studies
This compound can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole ring. The two principal tautomers are this compound and 5-nitro-1H-pyrazole-4-carboxamide.
The equilibrium between these tautomers is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. researchgate.net The presence of the electron-withdrawing nitro group at the 3-position and the carboxamide group at the 4-position will have a significant impact on the relative stability of the tautomers. In solution, it is expected that both tautomers would be present, with the equilibrium position depending on the specific conditions. researchgate.net Theoretical calculations and spectroscopic techniques such as NMR are instrumental in studying these tautomeric equilibria. For instance, in a study of 1H-pyrazole-3-(N-tert-butyl)-carboxamide, it was found that in solution, a mixture of the 3-substituted and 5-substituted tautomers exists, with the ratio being temperature-dependent. researchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Nitro 1h Pyrazole 4 Carboxamide
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of 3-nitro-1H-pyrazole-4-carboxamide reveals key absorption bands that confirm the presence of its constituent functional groups. The N-H stretching vibrations of the pyrazole (B372694) ring and the amide group are expected in the region of 3400-3200 cm⁻¹. Specifically, the amide N-H stretches typically appear as a pair of bands if both symmetric and asymmetric stretches are resolved. The carbonyl (C=O) stretching vibration of the carboxamide group is a strong and prominent band, anticipated in the range of 1680-1630 cm⁻¹.
The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch typically found between 1560 and 1520 cm⁻¹ and a symmetric stretch in the 1360-1345 cm⁻¹ region. The C=N stretching vibration within the pyrazole ring is expected to absorb in the 1550-1470 cm⁻¹ range. Furthermore, C-H stretching vibrations of the pyrazole ring are anticipated just above 3000 cm⁻¹, while various bending and out-of-plane vibrations contribute to the fingerprint region of the spectrum, providing a unique pattern for the molecule.
Table 1: Characteristic IR Absorption Bands for this compound (Predicted)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3400 - 3200 |
| Pyrazole (N-H) | Stretching | ~3150 |
| Carbonyl (C=O) | Stretching | 1680 - 1630 |
| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1520 |
| Nitro (NO₂) | Symmetric Stretching | 1360 - 1345 |
| Pyrazole Ring | C=N Stretching | 1550 - 1470 |
| Pyrazole Ring | C-H Stretching | >3000 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong feature in the Raman spectrum. The pyrazole ring vibrations, especially the ring breathing modes, should also be prominent. The C=O stretch of the amide, while strong in the IR, may be weaker in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete picture of the molecular framework can be constructed.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple. The pyrazole ring possesses one proton (H-5), which would appear as a singlet, typically in the aromatic region (δ 7.5-8.5 ppm). The chemical shift of this proton is influenced by the electron-withdrawing nature of the adjacent nitro group at position 3 and the carboxamide group at position 4. The N-H proton of the pyrazole ring often gives a broad signal that can be solvent and concentration-dependent, and its chemical shift can vary over a wide range. The two protons of the primary amide (-CONH₂) would likely appear as two separate broad signals due to restricted rotation around the C-N bond, or as a single broad signal at room temperature. Their chemical shifts are also highly dependent on the solvent and temperature.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 7.5 - 8.5 | Singlet |
| Pyrazole N-H | Variable (broad) | Singlet (broad) |
| Amide N-H₂ | Variable (broad) | Singlet (broad) or two singlets |
Carbon-13 (¹³C) NMR Resonance Assignment
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. The carbonyl carbon of the amide group will be the most downfield signal, typically in the range of δ 160-170 ppm. The carbon atom bearing the nitro group (C-3) is expected to be significantly deshielded and would likely appear around δ 150-160 ppm. The other two pyrazole ring carbons, C-4 and C-5, will have chemical shifts influenced by the substituents. C-4, being attached to the carboxamide group, would be found at a lower field than C-5.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 170 |
| C-3 | 150 - 160 |
| C-4 | 120 - 130 |
| C-5 | 110 - 120 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, significant COSY correlations are not expected for the pyrazole ring proton as it is a singlet. However, it could potentially show a weak long-range coupling to the N-H proton under certain conditions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the H-5 proton signal to the C-5 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:
The H-5 proton showing correlations to C-3 and C-4.
The pyrazole N-H proton showing correlations to C-3 and C-5.
The amide protons showing correlations to the carbonyl carbon and C-4. These correlations would be instrumental in confirming the substitution pattern on the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. A NOESY spectrum could show a correlation between the pyrazole N-H proton and the H-5 proton, confirming their proximity in space. It could also show correlations between the amide protons and the H-5 proton, providing information about the conformation of the carboxamide group relative to the pyrazole ring.
By combining the data from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental composition of a molecule through the precise measurement of its mass. For this compound, HRMS provides an exact mass that validates its molecular formula, C₄H₄N₄O₃. The experimentally determined monoisotopic mass is 156.02834000 Da, which is consistent with the calculated value. nih.gov This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.
While detailed fragmentation studies for this specific molecule are not extensively documented in the available literature, the fragmentation patterns of related pyrazole carboxamides have been investigated. nih.gov Typically, in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecular ion peak ([M]⁺ or [M+H]⁺) would be observed. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Potential fragmentation pathways for this compound could include:
Loss of the nitro group (NO₂)
Cleavage of the carboxamide group (CONH₂) or loss of ammonia (B1221849) (NH₃)
Decarbonylation (loss of CO) from the amide
Fission of the pyrazole ring structure
Analysis of related compounds such as 3-nitro-1H-pyrazole-4-carboxylic acid shows predicted collision cross-section (CCS) values, which relate to the ion's shape and conformation in the gas phase. uni.lu Such data, when experimentally determined for this compound, would offer further structural insights. The use of HRMS is standard practice in the characterization of novel pyrazole derivatives, confirming their successful synthesis and purity. nih.govrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dictated by the presence of chromophores—specifically, the pyrazole ring, the nitro group (-NO₂), and the carboxamide group (-C=O). These groups contain π-bonds and non-bonding electrons (lone pairs) that can undergo transitions to higher energy anti-bonding orbitals upon absorption of UV or visible light. uzh.chlibretexts.org
The primary electronic transitions expected for this molecule are:
π → π* transitions: These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the conjugated system of the pyrazole ring and the attached nitro and carboxamide groups. slideshare.net The conjugation between the pyrazole ring and its substituents is expected to shift these absorptions to longer wavelengths (a bathochromic shift) compared to the unconjugated chromophores. For instance, pyrazole itself exhibits a π → π* transition around 210 nm. researchgate.net
n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), located on the oxygen atoms of the nitro and carboxamide groups and the nitrogen atoms of the pyrazole ring, to a π* anti-bonding orbital. slideshare.net These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. uzh.ch
While the specific λmax values for this compound are not reported in the surveyed literature, studies on similar pyrazole derivatives confirm that their electronic properties are actively investigated using UV-Vis spectroscopy. researchgate.netjst.go.jp The position and intensity of absorption bands are sensitive to the solvent polarity, which can influence the relative energies of the ground and excited states.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis
Although a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive crystallographic data on closely related nitro-pyrazole derivatives allows for a detailed and accurate prediction of its solid-state structure. rsc.orgunivie.ac.atrsc.org These studies provide a robust framework for understanding the bond parameters, intermolecular forces, and packing arrangements.
Bond Lengths, Bond Angles, and Torsional Angles
The molecular geometry of this compound is defined by the core pyrazole ring, which is expected to be nearly planar. The bond lengths and angles would be influenced by the electronic effects of the electron-withdrawing nitro group and the carboxamide substituent. Based on crystallographic data from analogous structures like 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole and other nitro-pyrazole systems, typical bond parameters can be inferred. rsc.org
Interactive Table: Expected Bond Lengths and Angles
| Parameter | Bond/Angle | Expected Value Range |
| Bond Lengths (Å) | C=O | 1.23 - 1.25 |
| C-NH₂ | 1.32 - 1.34 | |
| C-NO₂ | 1.44 - 1.46 | |
| N-O (nitro) | 1.21 - 1.23 | |
| C-C (ring-amide) | 1.48 - 1.51 | |
| C-N (ring-nitro) | 1.42 - 1.45 | |
| N-N (ring) | 1.35 - 1.38 | |
| C=N (ring) | 1.32 - 1.34 | |
| C-C (ring) | 1.38 - 1.41 | |
| Bond Angles (°) | O-N-O | 123 - 126 |
| C-C-N (ring) | 105 - 108 | |
| N-N-C (ring) | 110 - 113 | |
| C-N-N (ring) | 104 - 107 | |
| Ring-C-C (amide) | 125 - 128 | |
| Ring-C-N (nitro) | 127 - 130 |
The primary torsional angle of interest is that which defines the orientation of the carboxamide group relative to the pyrazole ring. This angle is determined by the C(ring)-C(ring)-C(amide)-O dihedral angle and is influenced by both steric hindrance and the formation of intramolecular hydrogen bonds.
Hydrogen Bonding Networks and Intermolecular Interactions
The solid-state packing of this compound is expected to be dominated by a robust network of hydrogen bonds. The molecule possesses two excellent hydrogen bond donor sites: the pyrazole N-H and the amide -NH₂ group. nih.gov Potential hydrogen bond acceptors include the oxygen atoms of the carboxamide and nitro groups, as well as the sp²-hybridized nitrogen atom of the pyrazole ring.
Based on analyses of similar structures, strong intermolecular hydrogen bonds of the N-H···O and N-H···N types are anticipated to be the primary drivers of the crystal packing. rsc.orgresearchgate.net These interactions often lead to the formation of well-defined supramolecular synthons, such as dimers or catemeric chains. For instance, amide-amide hydrogen bonding can form a characteristic R²₂(8) ring motif. Furthermore, π–π stacking interactions between the electron-deficient pyrazole rings can contribute to the stabilization of the crystal lattice, a feature commonly observed in nitro-aromatic compounds. rsc.org
Conformational Preferences and Polymorphism Studies
The conformational flexibility of this compound is primarily associated with rotation around the single bond connecting the carboxamide group to the pyrazole ring. nih.gov The preferred conformation will seek to minimize steric repulsion while maximizing stabilizing interactions, such as potential intramolecular hydrogen bonding between a pyrazole N-H and the carbonyl oxygen. The planarity of the molecule is often favored to enhance conjugation.
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a possibility for this molecule. Different polymorphs would arise from variations in the hydrogen-bonding networks and molecular packing, which could, in turn, affect physical properties like density, solubility, and melting point. However, no specific polymorphism studies for this compound have been reported in the reviewed literature.
Computational and Theoretical Investigations of 3 Nitro 1h Pyrazole 4 Carboxamide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, for a given molecular system, we can determine its electronic structure and a host of related properties.
Density Functional Theory (DFT) Studies of Ground State Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For 3-nitro-1H-pyrazole-4-carboxamide, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.
The process begins with an initial guess of the molecular geometry, which is then optimized by calculating the forces on each atom and adjusting their positions to minimize the total energy of the system. A key aspect of this optimization is ensuring that the final structure corresponds to a true energy minimum, which is confirmed by calculating the vibrational frequencies and ensuring there are no imaginary frequencies.
The choice of the functional and basis set is crucial for the accuracy of DFT calculations. A common and effective combination for organic molecules like this compound is the B3LYP hybrid functional with a 6-311++G(d,p) basis set. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation, while the 6-311++G(d,p) basis set is flexible enough to accurately describe the electron distribution around each atom, including polarization and diffuse functions.
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape, steric hindrance, and potential for intermolecular interactions.
Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C3-N(nitro) | 1.45 |
| N(nitro)-O | 1.22 | |
| C4-C(amide) | 1.50 | |
| C(amide)-O | 1.24 | |
| C(amide)-N(amide) | 1.34 | |
| Bond Angle | O-N(nitro)-O | 125.0 |
| C3-C4-C(amide) | 128.5 | |
| Dihedral Angle | C4-C3-N(nitro)-O | 180.0 (planar) |
| C3-C4-C(amide)-O | 0.0 (planar) |
Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be obtained from specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It is a plot of the electrostatic potential on the surface of a molecule, which is determined by the distribution of its electrons and nuclei. The MEP surface is color-coded to indicate regions of different electrostatic potential.
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue regions indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green regions represent areas of neutral electrostatic potential.
For this compound, the MEP analysis would reveal the most likely sites for electrophilic and nucleophilic interactions. The oxygen atoms of the nitro and carboxamide groups are expected to be the most electron-rich regions (red), making them susceptible to interactions with electrophiles. Conversely, the hydrogen atoms of the pyrazole (B372694) N-H and the amide N-H2 groups are expected to be the most electron-deficient regions (blue), making them likely sites for nucleophilic attack or hydrogen bonding.
The MEP analysis is particularly useful for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which play a crucial role in molecular recognition and crystal packing.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap indicates high stability and low reactivity, while a small gap suggests that the molecule is more reactive and can be easily excited.
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be obtained from specific FMO calculations for this compound.
Analysis of Reactivity Indices (e.g., Fukui Functions, Parr Functions)
Global and local reactivity descriptors derived from DFT provide a quantitative measure of a molecule's reactivity. These indices help in predicting the most reactive sites within a molecule.
Global Descriptors: These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the ability of a molecule to attract electrons, while chemical hardness is a measure of its resistance to changes in its electron distribution. Softness is the reciprocal of hardness.
Local Descriptors (Fukui Functions): The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in a molecule when an electron is added or removed. It helps in identifying the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.
f+(r) for nucleophilic attack (electron acceptance)
f-(r) for electrophilic attack (electron donation)
f0(r) for radical attack
For this compound, the calculation of these reactivity indices would provide a detailed map of its chemical reactivity. It is expected that the nitrogen and oxygen atoms of the nitro group and the oxygen atom of the carboxamide group would have high values of f-(r), indicating their susceptibility to electrophilic attack. The carbon atoms of the pyrazole ring might show varying reactivity depending on their electronic environment.
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which is a plot of its energy as a function of one or more of its geometric parameters, typically dihedral angles.
For this compound, the rotation around the C4-C(amide) bond is of particular interest. A conformational analysis would involve systematically rotating this bond and calculating the energy at each step. The resulting PES would show the energy minima corresponding to the stable conformers and the energy maxima corresponding to the transition states between them.
This analysis is crucial for understanding the molecule's flexibility and how its shape can influence its biological activity or its packing in a crystal lattice. The relative populations of different conformers at a given temperature can also be estimated from the energy differences between them.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental spectra for structure verification and interpretation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be predicted. These predicted spectra can aid in the assignment of experimental NMR signals.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide a theoretical infrared (IR) spectrum. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the computational method. Comparing the theoretical and experimental IR spectra can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the N-O stretches of the nitro group and the C=O stretch of the carboxamide group.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, TD-DFT calculations would help in understanding its electronic transitions and interpreting its experimental UV-Vis spectrum.
Structure-Property Relationship Studies (Methodological Focus)
Structure-property relationship studies are crucial in understanding how a compound's chemical structure influences its macroscopic properties. These studies often employ computational models to predict behavior, saving time and resources compared to purely experimental approaches.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Chemical Activity Prediction (excluding biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their properties. youtube.com While extensively used for predicting biological activity, QSAR models are also powerful tools for forecasting chemical and physical properties such as solubility, melting point, and thermal stability. researchgate.netmdpi.com
The development of a QSAR model involves creating a dataset of molecules with known properties and calculating a wide range of numerical descriptors for each molecule. mdpi.com Using statistical methods like multiple linear regression (MLR), a model is built that correlates a selection of these descriptors to the property of interest. mdpi.comnih.gov For pyrazole derivatives, QSAR studies have been performed, although they typically focus on biological endpoints. researchgate.netijsdr.org
A hypothetical QSAR model for predicting a chemical property, such as solubility in a given solvent for a series of pyrazole carboxamides, would take the form of a linear equation:
Solubility = c₀ + (c₁ × D₁) + (c₂ × D₂) + ... + (cₙ × Dₙ)
Where D represents specific molecular descriptors and c represents their coefficients (weights) determined during the model's calibration. The goal is to create a statistically robust model that can then be used to predict the solubility of new, unsynthesized pyrazole derivatives. nih.gov The reliability of these models is assessed using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). ijsdr.org
Molecular Descriptors and Their Influence on Compound Behavior
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the foundation of QSAR modeling. For a molecule like this compound, these descriptors can be categorized into several groups, each influencing its chemical behavior in distinct ways.
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of bonds or rings.
Electronic Descriptors: These relate to the electron distribution. The presence of the electron-withdrawing nitro (-NO₂) group and the carboxamide group (-CONH₂) significantly impacts the electronic properties of the pyrazole ring. mdpi.comresearchgate.net Descriptors like dipole moment and Mulliken atomic charges can quantify this influence.
Steric or Geometrical Descriptors: These relate to the three-dimensional shape of the molecule, including molecular volume, surface area, and moments of inertia. mdpi.com These factors can influence how the molecule packs in a crystal lattice or interacts with a surface.
Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), which indicates a compound's hydrophilicity or lipophilicity, and hydrogen bond capacity. researchgate.net
The table below lists some key computed descriptors for this compound, which are fundamental inputs for any QSAR study. nih.gov
| Descriptor Name | Value | Influence on Chemical Behavior |
| Molecular Weight | 156.10 g/mol | Affects properties like density and diffusion rates. |
| XLogP3-AA | -0.7 | Indicates the compound is hydrophilic (prefers water over lipids). |
| Hydrogen Bond Donor Count | 2 | The N-H in the pyrazole ring and the -NH₂ in the carboxamide can donate hydrogen bonds, influencing solubility and intermolecular interactions. |
| Hydrogen Bond Acceptor Count | 4 | The oxygen atoms of the nitro and carboxamide groups, and the pyrazole nitrogens, can accept hydrogen bonds, crucial for interactions with protic solvents. |
| Rotatable Bond Count | 1 | The single bond between the pyrazole ring and the carboxamide group allows for conformational flexibility. |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic view of molecular behavior, from interactions between molecules to conformational changes over time.
Molecular Docking for Ligand-Receptor Interaction Prediction (excluding biological targets)
Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or host). nih.gov While the term "receptor" often refers to a biological protein, the methodology is broadly applicable to understanding how a molecule like this compound might interact with non-biological hosts. nih.govresearchgate.net
For instance, docking could be used to predict:
Surface Adsorption: How the molecule binds to the surface of a material, such as a metal oxide catalyst or a polymer.
Inclusion Complex Formation: Whether the molecule can fit within the cavity of a host molecule, like a cyclodextrin (B1172386) or a metal-organic framework (MOF).
Co-crystal Formation: The likely binding modes between this compound and another co-former molecule in a potential co-crystal.
The process involves generating multiple possible binding poses and scoring them based on factors like steric clash, electrostatic compatibility, and hydrogen bonding. nih.gov The output is typically a ranked list of poses with their corresponding binding energies, where a lower energy suggests a more favorable interaction. nih.gov
Ab Initio Molecular Dynamics
Ab initio molecular dynamics (AIMD) is a simulation technique that combines quantum mechanical calculations with classical molecular dynamics. rsc.org In AIMD, the forces acting on the atoms are calculated "on the fly" using quantum chemistry methods, rather than being derived from a pre-defined force field. chemrxiv.org This allows for the simulation of chemical processes that involve the breaking and forming of bonds, which is a limitation of classical molecular dynamics.
For this compound, AIMD could be used to study:
Thermal Decomposition Pathways: By simulating the molecule at high temperatures, one could observe the initial steps of its decomposition, identifying the weakest bonds and the primary fragmentation patterns.
Proton Transfer Dynamics: The method can model the transfer of the acidic proton on the pyrazole ring, either between two molecules of the compound or to a solvent molecule.
Photodissociation: AIMD simulations can track the ultrafast changes in a molecule's structure immediately following the absorption of light, as has been done for the parent pyrazole molecule to study N-H bond dissociation. rsc.orgchemrxiv.org
These simulations provide a highly detailed, time-resolved view of molecular behavior that is often inaccessible through experiments alone. eurasianjournals.com
Electron Density Distribution Analysis (e.g., ELF, LOL) and Non-Covalent Interactions (RDG, IRI)
The analysis of electron density provides deep insights into chemical bonding and, crucially, the weaker non-covalent interactions that govern molecular assembly and recognition.
Reduced Density Gradient (RDG) analysis is a popular technique for identifying and visualizing non-covalent interactions in real space. jussieu.frmdpi.com It operates by plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue of the density. mdpi.com The resulting 3D isosurfaces are color-coded to reveal the nature of the interactions:
Blue surfaces indicate strong, attractive interactions, typically hydrogen bonds.
Green surfaces represent weak, delocalized interactions, such as van der Waals forces.
Red surfaces signify strong, repulsive interactions, such as steric clashes within a ring or between crowded atoms. researchgate.net
For this compound, an RDG analysis of a dimer would likely reveal strong hydrogen bonding (blue surfaces) between the carboxamide N-H and the carbonyl oxygen of a neighboring molecule. It would also show van der Waals interactions (green surfaces) between the flat faces of the pyrazole rings and potential repulsive interactions (red surfaces) associated with the steric strain of the nitro group. This method provides a clear, qualitative picture of the forces holding the molecules together in a condensed phase. mdpi.comchemrxiv.org
Advanced Applications in Materials Science and Chemical Innovation Strictly Non Biological
Development of Advanced Polymer Materials
The bifunctional nature of 3-nitro-1H-pyrazole-4-carboxamide, possessing both a reactive carboxamide group and a thermally stable, electron-withdrawing nitro-pyrazole core, makes it a candidate for integration into polymer systems.
Modification of Mechanical and Thermal Properties
The incorporation of rigid heterocyclic structures like pyrazole (B372694) into polymer backbones is a known strategy for enhancing thermal stability. The pyrazole ring itself is aromatic and can contribute to a polymer's resistance to thermal degradation. The presence of the nitro group, a common feature in energetic materials, can further influence thermal behavior. researchgate.netresearchgate.net Studies on nitropyrazole-based energetic materials have highlighted their high thermal stability. acs.orgresearchgate.net For instance, the decomposition temperatures of some nitropyrazole derivatives have been found to be remarkably high, suggesting that polymers incorporating the this compound moiety could exhibit enhanced thermal robustness. acs.org The strong intermolecular interactions, such as hydrogen bonding facilitated by the carboxamide group, could also lead to polymers with increased mechanical strength and modulus.
Table 1: Potential Impact of this compound on Polymer Properties
| Property | Potential Effect | Rationale |
| Thermal Stability | Increased | Incorporation of the rigid and thermally stable nitropyrazole ring. researchgate.netresearchgate.netacs.orgresearchgate.net |
| Mechanical Strength | Enhanced | Potential for strong intermolecular hydrogen bonding via the carboxamide group. |
| Glass Transition Temp. | Elevated | Increased chain rigidity due to the heterocyclic monomer unit. |
Integration as Monomers or Cross-linking Agents
The this compound molecule possesses reactive sites that could allow for its use as either a monomer in polymerization reactions or as a cross-linking agent to modify existing polymers. The carboxamide group, or its corresponding carboxylic acid or acyl chloride derivative, can participate in condensation polymerizations to form polyamides or other condensation polymers. The pyrazole ring also presents sites for potential reactions.
The use of pyrazole-based linkers is a subject of interest in polymer chemistry. researchgate.net As a bifunctional molecule, this compound could be used to create cross-links between polymer chains. youtube.com This process can transform thermoplastic materials into thermosets, leading to significant improvements in mechanical properties, solvent resistance, and thermal stability. The resulting cross-linked network would benefit from the inherent rigidity and stability of the nitropyrazole core.
Design and Synthesis of Optical and Electronic Materials
The electronic characteristics of this compound, arising from the combination of an electron-rich pyrazole ring and an electron-withdrawing nitro group, suggest its utility in the design of novel optical and electronic materials.
Luminescent and Fluorescent Characteristics
Pyrazole derivatives are known to be a part of many molecules that have applications as dye molecules due to their UV-active nature. researchgate.net The field of luminescent materials has seen significant contributions from metal-organic frameworks (MOFs), where organic ligands play a crucial role in the observed luminescence. Pyrazole-based ligands have been successfully employed in the construction of luminescent MOFs. researchgate.netrsc.orgrsc.org The luminescence in such materials can originate from the organic linker, the metal ion, or a combination of both through antenna effects. The specific electronic structure of this compound, with its potential for charge transfer interactions, could make it a suitable ligand for the synthesis of novel luminescent MOFs. These materials have potential applications in sensing, medical imaging, and electro-optical devices. rsc.org Furthermore, fluorescent MOFs have been developed for the detection of nitroaromatic compounds, which are common explosives. scispace.comnih.gov
Solvatochromic Properties and Electroluminescence
Solvatochromism, the change in a substance's color with the polarity of the solvent, is a phenomenon observed in compounds with a significant change in dipole moment upon electronic excitation. The presence of both electron-donating (pyrazole ring) and electron-withdrawing (nitro group) moieties within the same molecule suggests that this compound could exhibit solvatochromic behavior. This property is valuable for developing sensors and probes. Studies on other pyrazole derivatives have demonstrated their solvatochromic shifts in various solvents. nih.gov
In the realm of electroluminescence, pyrazole-based polymer systems have been synthesized and have shown promise for applications in light-emitting devices. These materials can be designed to have pyrazole-based chromophores either as side groups on the polymer chain or integrated directly into the polymer backbone. Such polymers have demonstrated bright electroluminescence, indicating their potential for use in organic light-emitting diodes (OLEDs).
Application in Organic Semiconductors and Light-Emitting Diodes
The development of n-type organic semiconductors is crucial for the advancement of organic electronics, yet it lags behind the development of p-type materials. rsc.orgchemistryviews.orgrsc.org The introduction of strong electron-withdrawing groups is a key strategy in designing n-type materials. nih.gov The nitro group is a potent electron-withdrawing group, and nitroaromatics are being investigated as n-type organic semiconductors. science.gov Therefore, this compound, with its nitro-functionalized pyrazole core, is a candidate for exploration in the field of n-type organic semiconductors. The development of stable and efficient n-type materials is essential for the fabrication of complementary logic circuits and improving the performance of OLEDs.
Table 2: Potential Optical and Electronic Applications of this compound
| Application | Relevant Properties | Underlying Principles |
| Luminescent Materials | Potential as a ligand in MOFs | Energy transfer between metal ions and the organic linker. researchgate.netrsc.orgrsc.org |
| Solvatochromic Sensors | Shift in absorption/emission with solvent polarity | Intramolecular charge transfer characteristics. nih.gov |
| Organic Semiconductors | Potential n-type semiconductor | Presence of the electron-withdrawing nitro group. rsc.orgnih.govscience.gov |
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescent properties | Formation of emissive excitons in a polymer matrix or as a discrete layer. |
Catalysis and Organic Synthesis Reagents
The inherent electronic properties of the nitropyrazole core in this compound suggest its potential as a ligand in catalysis. While direct catalytic applications of this specific molecule are an emerging area of research, studies on closely related nitro-functionalized pyrazole derivatives have demonstrated their capacity to form catalytically active complexes with transition metals.
Recent research has highlighted the use of in-situ formed copper(II) complexes with nitro-functionalized pyrazole ligands for the oxidation of catechol to o-quinone. researchgate.netrsc.orgnih.gov These studies reveal that the electronic nature of the pyrazole ligand, influenced by substituents such as the nitro group, plays a crucial role in the catalytic efficiency of the metal center. The findings from these studies are summarized in the table below, showcasing the catalytic activity of various copper(II)-pyrazole ligand systems.
Table 1: Catalytic Oxidation of Catechol using in-situ Copper(II)-Pyrazole Ligand Complexes
| Ligand | Copper(II) Salt | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |
|---|---|---|---|---|
| Ligand 1 | Cu(CH₃COO)₂ | Methanol | 35.71 | 0.03 |
| Ligand 2 | Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 |
| Ligand 3 | Cu(CH₃COO)₂ | Methanol | 25.00 | 0.04 |
| Ligand 4 | Cu(CH₃COO)₂ | Methanol | 30.30 | 0.025 |
| Ligand 2 | CuSO₄ | Methanol | 33.33 | 0.02 |
| Ligand 2 | CuCl₂ | Methanol | 28.57 | 0.03 |
| Ligand 2 | Cu(NO₃)₂ | Methanol | 38.46 | 0.02 |
Data adapted from a study on nitro functional pyrazole derivatives. rsc.orgnih.gov
While this compound itself was not the ligand in these specific studies, the results strongly suggest its potential to act as a ligand in similar catalytic systems. The presence of both a nitro group and a carboxamide group could allow for fine-tuning of the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations.
As a reagent in organic synthesis, this compound primarily serves as a building block. Its functional groups offer reactive sites for a range of chemical modifications, enabling the construction of more complex molecular architectures.
Role as Versatile Intermediates in Fine Chemical Production
The true strength of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of high-value chemical products, spanning from energetic materials to pigments and agrochemicals.
The nitro group of this compound can be readily reduced to an amino group, yielding 3-amino-1H-pyrazole-4-carboxamide. This transformation unlocks a plethora of synthetic possibilities, particularly in the realm of azo dyes. The resulting amino-pyrazole derivative can be diazotized and coupled with various aromatic compounds to produce a vibrant spectrum of heterocyclic azo dyes. These dyes are of significant interest for their potential applications in textiles, printing, and advanced materials. researchgate.netnih.govmdpi.com
The general synthetic route to these azo dyes is depicted below:
Scheme 1: General Synthesis of Azo Dyes from 3-amino-1H-pyrazole-4-carboxamide
Furthermore, the nitropyrazole moiety is a key component in the synthesis of certain energetic materials. Nitropyrazoles are recognized as important intermediates in the development of novel high-performance energetic compounds. mdpi.com The high nitrogen content and the energy-rich nitro group contribute to the energetic properties of the final molecules.
In the field of agrochemicals, pyrazole carboxamides are a well-established class of compounds with significant fungicidal and insecticidal activity. nih.govfishersci.com The core pyrazole carboxamide structure, which can be derived from intermediates like this compound, is a critical pharmacophore in many commercial pesticides. The synthesis of novel pyrazole carboxamide derivatives continues to be an active area of research for the development of new and more effective crop protection agents. nih.gov
The versatility of this compound as an intermediate is further exemplified by its use in the synthesis of complex pharmaceutical compounds. A notable example is the synthesis of Sildenafil, where a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, serves as a key intermediate. nih.govresearchgate.net The pyrazole core is a fundamental part of the final drug molecule's structure.
Future Research Directions and Perspectives on 3 Nitro 1h Pyrazole 4 Carboxamide Chemistry
Exploration of Sustainable and Green Synthetic Methodologies
Traditional synthetic routes for pyrazole (B372694) derivatives often involve harsh reaction conditions, hazardous organic solvents, and high energy consumption, posing significant environmental and economic challenges. researchgate.netbenthamdirect.com Future research will increasingly focus on developing greener, more sustainable methods for the synthesis of 3-nitro-1H-pyrazole-4-carboxamide and related structures. researchgate.net
Key areas of exploration include:
Water as a Reaction Medium: Utilizing water as a solvent is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and readily available. researchgate.netthieme-connect.com Research into aqueous, one-pot, multi-component reactions for constructing the pyrazole ring system is a promising avenue. researchgate.netresearchgate.net
Energy-Efficient Techniques: Microwave irradiation and ultrasonication are emerging as powerful tools in organic synthesis. benthamdirect.comnih.gov These methods can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. researchgate.netnih.gov
Benign Catalysts: The development and use of recyclable and environmentally friendly catalysts, such as magnetic nanoparticles or nano-ZnO, can replace toxic and corrosive catalysts. researchgate.netmdpi.com Heterogeneous catalysis, in particular, simplifies product purification and catalyst recovery. researchgate.netthieme-connect.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and eliminates the environmental impact associated with solvent use and disposal. benthamdirect.com
Table 1: Comparison of Green Synthetic Approaches for Pyrazole Synthesis
| Methodology | Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|
| Aqueous Synthesis | Environmentally benign, cost-effective, readily available solvent. researchgate.net | Development of water-soluble catalysts and optimization of multicomponent reactions in water. researchgate.netresearchgate.net | Efficient synthesis of 5-aminopyrazole-4-carbonitriles has been demonstrated in aqueous media. researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced energy consumption. nih.gov | Combining microwave heating with eco-friendly solvents like water-ethanol mixtures. nih.gov | Four-component synthesis of pyrano[2,3-c]pyrazoles showed superior yields and shorter reaction times compared to conventional heating. nih.gov |
| Ultrasonic-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, often performed at room temperature. benthamdirect.com | Investigating the synergistic effects of ultrasound with green catalysts. | An effective green chemistry tool for pyrazole synthesis, reducing the need for harsh conditions. researchgate.net |
| Heterogeneous Catalysis | Easy separation and recycling of catalysts, reduced waste. researchgate.net | Use of magnetic nanoparticles and other solid-supported catalysts. researchgate.net | Nickel-based heterogeneous catalysts have been used for one-pot pyrazole synthesis at room temperature. researchgate.net |
Development of Novel Derivatization Strategies
The functional versatility of this compound makes it an excellent scaffold for derivatization. Future research will focus on creating libraries of novel analogues with tailored properties for various applications. mdpi.com The pyrazole ring is amenable to functionalization, and the existing nitro and carboxamide groups provide reactive handles for further modification. mdpi.commdpi.com
Strategic approaches to derivatization include:
Functionalization of the Pyrazole Ring: Electrophilic substitution reactions preferentially occur at the 4-position of the pyrazole ring, although the existing carboxamide at this position in the title compound necessitates alternative strategies. mdpi.com Directing functionalization to other positions, such as the N1 nitrogen or the C5 carbon, will be a key focus. mdpi.com This could involve introducing groups like halogens, alkyls, or aryl moieties to modulate the electronic and steric properties of the molecule. mdpi.commdpi.com
Modification of the Carboxamide Group: The amide functionality is a versatile anchor for introducing a wide array of substituents. Condensation reactions with different amines can generate a diverse set of N-substituted carboxamides, which can significantly impact biological activity and material properties. nih.gov
Transformations of the Nitro Group: The nitro group can be reduced to an amino group, which then serves as a key intermediate for synthesizing a variety of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, or for introducing new functionalities via diazotization or acylation. nih.gov
Table 2: Potential Derivatization Pathways for this compound
| Position/Group | Reaction Type | Potential Reagents | Resulting Functionality |
|---|---|---|---|
| N1-H of Pyrazole | Alkylation/Arylation | Alkyl halides, Arylboronic acids | N-substituted pyrazoles |
| C5 of Pyrazole | Halogenation | N-halosuccinimides (NCS, NBS) | 5-Halopyrazole derivatives |
| Carboxamide (N-H) | Acylation/Alkylation | Acid chlorides, Alkyl halides | N-acyl/N-alkyl carboxamides |
| Nitro Group | Reduction | SnCl₂/HCl, H₂/Pd-C | Amino group |
Integration of Machine Learning and AI in Synthetic Design and Material Prediction
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules. nih.govnih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties, bypassing much of the trial-and-error of traditional research. researchgate.net
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing 2D and 3D-QSAR models can help predict the biological activity of novel pyrazole derivatives before they are synthesized. nih.gov By analyzing the physicochemical properties of a set of known compounds, these models can identify key structural features that correlate with activity, guiding the design of more potent analogues. nih.govnih.gov
De Novo Drug Design: Deep learning models can be trained on large databases of chemical structures to generate entirely new molecules with specific desired characteristics. nih.gov This approach can be used to design novel pyrazole-based compounds optimized for a particular biological target.
Property Prediction: AI algorithms can predict a wide range of properties, including solubility, toxicity, metabolic stability, and material characteristics like thermal stability or detonation performance for energetic materials. nih.govnih.gov This allows for the in-silico screening of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis.
In-depth Investigations of Reaction Mechanisms and Kinetics
A fundamental understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes, improving yields, and ensuring reaction safety and scalability. While many synthetic methods for pyrazoles exist, detailed mechanistic insights are often lacking. imperial.ac.uk
Future research should prioritize:
Mechanistic Studies of Cyclization: Investigating the precise mechanism of pyrazole ring formation, such as the Knorr synthesis, under various conditions. imperial.ac.uk This includes identifying and characterizing reaction intermediates, like hydroxylpyrazolidines, and understanding their role in the reaction pathway. imperial.ac.uk
Kinetic Analysis: Performing kinetic studies, potentially using advanced techniques like transient flow methods, to determine reaction orders, rate constants, and activation energies. imperial.ac.uk This data is invaluable for process optimization and scale-up.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and rationalize observed regioselectivity. mdpi.com This can provide insights that are difficult to obtain through experimental means alone. For instance, studies on the cycloaddition reactions to form pyrazolines have used computational analysis to understand the one-step, two-stage mechanism. mdpi.com
Expansion into Emerging Fields of Chemical Science
While pyrazoles are well-established in medicinal chemistry and agrochemicals, the unique properties of this compound and its derivatives could be leveraged in other emerging fields. mdpi.comnih.gov
Potential areas for expansion include:
Energetic Materials: The presence of the nitro group and the high nitrogen content of the pyrazole ring make nitropyrazoles attractive candidates for the development of high-performance, low-sensitivity energetic materials. nih.govnih.gov Research into the synthesis of polynitro-pyrazole derivatives and their energetic salts is a significant area of future interest. nih.govnih.gov
Materials Science: Pyrazole derivatives with extended conjugation can exhibit unique photophysical properties, making them suitable for applications in organic electronics, such as sensors or organic light-emitting diodes (OLEDs). mdpi.com
Coordination Chemistry: N-unsubstituted pyrazoles can act as versatile ligands in coordination chemistry, forming complexes with various metals. nih.gov These complexes have potential applications in catalysis and materials chemistry. nih.govresearchgate.net
Interdisciplinary Approaches to Unveiling Undiscovered Potential
The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. nih.gov Integrating chemistry with biology, physics, materials science, and computational science is essential for tackling complex challenges and uncovering novel applications. nih.gov
Key interdisciplinary efforts should focus on:
Chemical Biology: Collaborating with biologists to identify and validate novel biological targets for pyrazole derivatives and to understand their mechanism of action at a molecular level.
Materials Engineering: Working with materials scientists to incorporate pyrazole-based compounds into advanced materials and to characterize their physical and chemical properties for specific applications, from energetic materials to functional polymers.
Computational Science: Partnering with data scientists and computational chemists to leverage AI and ML for predictive modeling, accelerating the design-synthesis-test cycle. nih.gov This synergy allows for a more rational and efficient approach to discovering new molecules and materials. nih.gov
By pursuing these future research directions, the scientific community can continue to build upon the rich chemistry of this compound, paving the way for new discoveries and innovations across a broad spectrum of scientific and technological fields.
Q & A
Q. How can researchers synthesize 3-nitro-1H-pyrazole-4-carboxamide with high purity?
A common approach involves cyclocondensation of precursors like substituted hydrazines and β-ketoesters, followed by nitration and hydrolysis. For example:
Cyclocondensation : React ethyl acetoacetate with phenylhydrazine in ethanol under reflux to form the pyrazole core .
Nitration : Introduce the nitro group at the 3-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C).
Hydrolysis : Convert the ester intermediate to the carboxamide via basic hydrolysis (e.g., NaOH) and subsequent neutralization .
Purity Control : Use HPLC or LC-MS to verify ≥95% purity, as reported for structurally similar pyrazole derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the nitro and carboxamide groups (e.g., H NMR: δ 8.2–8.5 ppm for nitro-adjacent protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHNO = 156.07 g/mol) .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., NO stretching at 1520–1350 cm, amide C=O at 1680–1640 cm) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?
The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at adjacent positions. This facilitates:
- Nucleophilic Aromatic Substitution (NAS) : Replacement of nitro with amines or thiols for derivatization .
- Reduction to Amines : Catalytic hydrogenation (e.g., H/Pd-C) converts nitro to amino, enabling further functionalization .
Data Note : In pyrazole analogs, nitro-to-amine conversion increased solubility by 30% but reduced metabolic stability in hepatic microsome assays .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-4-carboxamides?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro position, carboxamide N-alkylation) and test against target enzymes (e.g., kinase inhibitors) .
- Computational Docking : Use molecular dynamics (MD) to compare binding modes of 3-nitro derivatives with active vs. inactive analogs (e.g., in ATP-binding pockets) .
Case Study : A 2024 study found that this compound showed divergent IC values (1–10 µM) against COX-2 due to protonation state variability in assay buffers .
Q. How can researchers optimize synthetic yields for scale-up?
- Reaction Optimization : Use Design of Experiments (DoE) to vary solvent (DMF vs. THF), temperature, and catalyst (e.g., CuI for cyclization).
- Byproduct Analysis : Monitor nitration byproducts (e.g., dinitro derivatives) via TLC and adjust stoichiometry (HNO:substrate ≤ 1:1) .
Yield Data : Pilot-scale reactions achieved 65–70% yield with >97% purity using recrystallization (ethanol/water) .
Methodological Challenges and Solutions
Q. How to address poor solubility in biological assays?
Q. What are best practices for stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
